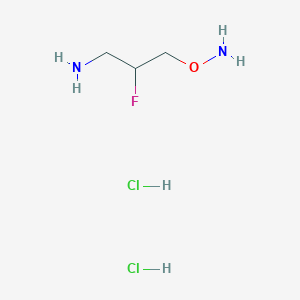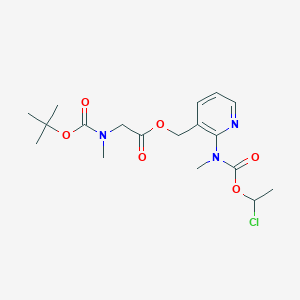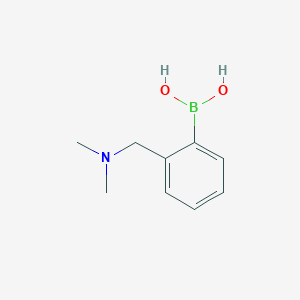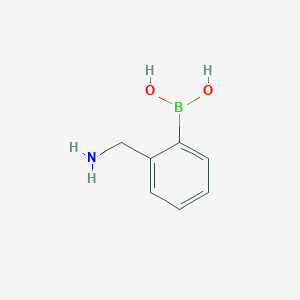![molecular formula C8H14N2Si B150966 2-[(Trimethylsilanyl)methyl]-pyrazine CAS No. 136825-38-2](/img/structure/B150966.png)
2-[(Trimethylsilanyl)methyl]-pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilanyl)methyl]-pyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazine derivative that has a trimethylsilylmethyl group attached to one of the nitrogen atoms. In
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilanyl)methyl]-pyrazine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells, transistors, and light-emitting diodes.
Another area of research is in the field of pharmaceuticals. 2-[(Trimethylsilanyl)methyl]-pyrazine has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilanyl)methyl]-pyrazine is not fully understood. However, studies have shown that it interacts with specific proteins and enzymes in cells, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2-[(Trimethylsilanyl)methyl]-pyrazine exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to modulate the expression of certain genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(Trimethylsilanyl)methyl]-pyrazine in lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and stored. It is also relatively non-toxic and can be used in various cell culture experiments without affecting cell viability.
However, one of the main limitations of using 2-[(Trimethylsilanyl)methyl]-pyrazine is its solubility. It is not very soluble in water, which can limit its use in certain experiments. It also has limited commercial availability, which can make it difficult to obtain for certain research projects.
Zukünftige Richtungen
There are several future directions for research on 2-[(Trimethylsilanyl)methyl]-pyrazine. One area of research is in the development of new organic semiconductors for use in electronic devices. Another area of research is in the development of new anticancer drugs based on the structure of 2-[(Trimethylsilanyl)methyl]-pyrazine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various other fields of research.
Synthesemethoden
The synthesis of 2-[(Trimethylsilanyl)methyl]-pyrazine involves the reaction of 2,3-dichloropyrazine with trimethylsilylmethyl lithium in the presence of a catalyst such as copper iodide. The reaction yields 2-[(Trimethylsilanyl)methyl]-pyrazine as a white solid with a melting point of 90-91°C. The purity of the compound can be confirmed through various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Eigenschaften
CAS-Nummer |
136825-38-2 |
|---|---|
Produktname |
2-[(Trimethylsilanyl)methyl]-pyrazine |
Molekularformel |
C8H14N2Si |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
trimethyl(pyrazin-2-ylmethyl)silane |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)7-8-6-9-4-5-10-8/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
GRTWRTLCJXOMSO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
Kanonische SMILES |
C[Si](C)(C)CC1=NC=CN=C1 |
Synonyme |
Pyrazine, [(trimethylsilyl)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



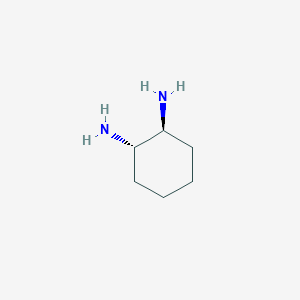
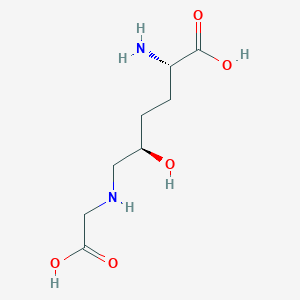


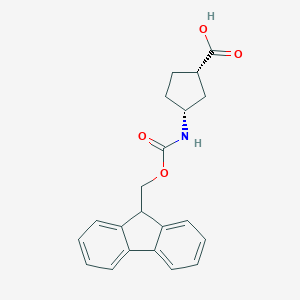
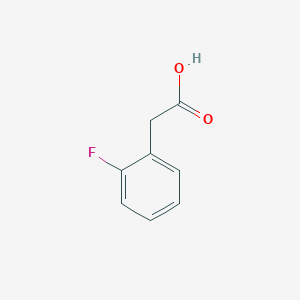
![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
